beta-D-Glucosamine

Descripción general

Descripción

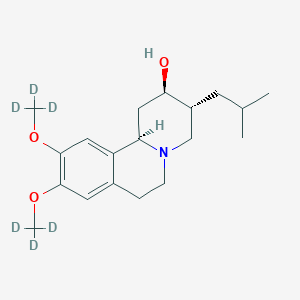

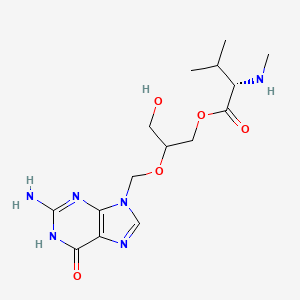

Beta-D-Glucosamine is an aminoglycan consisting of beta- (1->4)-linked D-glucosamine residues . It plays a role as a plant activator, a Saccharomyces cerevisiae metabolite, a vulnerary, and an elicitor . It is an aminoglycan and an exopolysaccharide .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the copolymerization of an allyl glucosamine monomer with co-monomers methyl methacrylate (MMA), acrylonitrile (AN), and 2-hydroxyethyl methacrylate (HEMA) via free-radical polymerization of 2,2-azobisisobutyronitrile (AIBN) in dimethylformamide (DMF) .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula of this compound is C6H13NO5 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of N-substituted-beta-D-glucosamine derivatives that incorporate benzenesulfonamides . It has also been used in the synthesis of allyl glucosamine-based glycopolymers .Physical and Chemical Properties Analysis

This compound is a component of glycoproteins, proteoglycans, and glycosaminoglycans . Its properties have a fundamental effect on the biological and technological performance of the polymer .Aplicaciones Científicas De Investigación

Chemical Properties and Metal Ion Affinity : Beta-D-Glucosamine (β-D-GlcN) and its derivative N-acetyl-D-β-glucosamine (GlcNAc) have been studied for their acidity and metal ion affinity. These properties are crucial in biological systems. Density Functional Theory (DFT) has been used to evaluate their acidity values and metal ion affinity in different complexes, revealing interesting chemical interactions (Mosapour Kotena & Fattahi, 2020).

Impact on Type 2 Diabetes : Research on glucosamine's association with the risk of type 2 diabetes (T2D) indicated that its use might be linked to a significantly lower risk of T2D. This inverse association was more pronounced in participants with higher baseline levels of the inflammation marker C-reactive protein (Ma et al., 2020).

Biomedical Applications of Hybrid Matrices : The structural changes in hybrid polysaccharide chitosan/1,3-β-D-glucan matrices, which include this compound, have been explored for various biomedical applications. Techniques like ATR FT-IR and Raman spectroscopy provided insights into the molecular structure of these biomaterials (Gieroba et al., 2020).

Influence on Viral Replication : Glucosamine's effect on viral replication, particularly in hepatitis B virus (HBV), has been investigated. It was found that GlcN promotes virus replication by inducing autophagic stress, impacting autophagic degradation and MTORC1 signaling (Lin et al., 2020).

Improvement of Physical Performance : Studies on trained mice indicated that glucosamine supplementation improves physical performance by influencing mitochondrial content and oxidative stress markers. It may have ergogenic benefits by promoting mitochondrial biogenesis and improving motor coordination (De la Rosa et al., 2021).

Production of N-Acetyl-D-Glucosamine : The biochemical characterization of β-N-acetylhexosaminidase from Streptomyces alfalfae showed potential for efficient production of N-Acetyl-D-Glucosamine (GlcNAc), a valuable monosaccharide used in various industries (Lv et al., 2019).

- c transferase, which catalyzes the addition of N-Acetyl-D-glucosamine (GlcNAc) to proteins, has been studied in the context of cancer progression. Increased expression of this enzyme is a feature of many human cancers, suggesting its potential as a target for cancer therapy (Itkonen, Loda, & Mills, 2021).

Enhancement of D-Glucosamine Production in Bacteria : Research has shown that blocking certain pathways in Escherichia coli can significantly increase the production of D-Glucosamine. This has implications for its large-scale production and availability for various uses (Li et al., 2020).

Effects on Membrane and Cellular Ionic Homeostasis : Studies on rats have demonstrated that glucosamine can improve ion homeostasis by protecting erythrocyte membrane transporters against age-related alterations. This suggests its potential role in aging and age-related diseases (Saraswat, Kumar, & Rizvi, 2022).

Optical Sensors for N-Acetyl-β-D-hexosaminidase : Advances in optical sensors for detecting N-Acetyl-β-D-hexosaminidases, which remove N-acetyl-β-D-glucosamine from various biomolecules, have applications in kidney health, infectious diseases, cancer diagnosis, and treatment of lysosomal disorders (Morsby & Smith, 2022).

Use as Biomaterial in Tissue Engineering and Drug Delivery : Chitosan, which consists of β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine, is used in tissue engineering, drug delivery systems, and cancer treatment due to its biocompatibility, biodegradability, and other unique properties (Victor et al., 2020).

Impact on Gut Health and Microbiota : Glucosamine supplementation has been shown to have functional gut health benefits and induce changes in fecal microbiota and metabolome. This suggests a role in modulating gut health and potentially influencing therapeutic efficacy (Moon et al., 2021).

Mecanismo De Acción

Target of Action

Beta-D-Glucosamine, also known as GlcN, is a compound that interacts with a variety of targets within the body. It is known to modify over 3,000 nuclear, cytoplasmic, and mitochondrial eukaryotic proteins . The primary targets of this compound include DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and many others . These targets play crucial roles in various biological processes, including energy production, cellular stress response, and protein synthesis.

Mode of Action

This compound interacts with its targets through a process known as O-GlcNAcylation. This is a post-translational modification where GlcN is added to proteins, catalyzed by the O-GlcNAc transferase, and removed by a neutral-N-acetyl-β-glucosaminidase (O-GlcNAcase) . This modification is thought to regulate proteins in a manner analogous to protein phosphorylation .

Biochemical Pathways

The Hexosamine Biosynthesis Pathway (HBP) is the primary pathway affected by this compound. In this pathway, GlcN is used as a substrate to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), which is a vital molecule for various cellular functions . The HBP is composed of four biochemical reactions and is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, concentrations of glucosamine ranged from 9-15 microM after an intravenous dose, and 0.3-0.7 microM after nasogastric dosing . These concentrations remained in the range of 0.1-0.7 microM in the majority of horses 12 hours after dosing, suggesting effectiveness of a once-daily dose .

Result of Action

The action of this compound results in various molecular and cellular effects. It is known to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory factors and enhancing the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Additionally, it improves cellular redox status, reduces OA-mediated oxidative damages, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, inhibits the production of reactive oxygen species, and induces autophagy to delay OA pathogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic hydrolysis of chitin to produce GlcN becomes a promising strategy for producing GlcN due to its mild reaction conditions, higher product purity, and environmental friendliness . The traditional chemical process for glcn production from chitin causes serious acidic pollution .

Direcciones Futuras

There are several potential future directions for the use of beta-D-Glucosamine. It has been suggested that a better understanding of the mechanisms of this compound recognition could inform attempts to improve host defense against fungal pathogens and utilize soluble and particulate glucans to modulate innate and adaptive immune responses .

Análisis Bioquímico

Biochemical Properties

Beta-D-Glucosamine participates in several biochemical reactions, primarily involving the synthesis and degradation of glycosaminoglycans and chitin. It interacts with various enzymes, including chitinases and glycoside hydrolases, which catalyze the hydrolysis of chitin into its monomeric units. This compound also interacts with N-acetylglucosaminidases, which convert it into N-acetyl-D-glucosamine, a key intermediate in the biosynthesis of glycosaminoglycans. These interactions are crucial for maintaining the structural integrity of connective tissues and the exoskeletons of arthropods .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways involved in inflammation and immune responses. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound affects the synthesis of glycosaminoglycans, which are essential for cell adhesion, migration, and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and receptors. This compound binds to chitinases and glycoside hydrolases, facilitating the hydrolysis of chitin into its monomeric units. It also acts as a substrate for N-acetylglucosaminidases, which convert it into N-acetyl-D-glucosamine. This conversion is essential for the biosynthesis of glycosaminoglycans, which are critical for maintaining the structural integrity of connective tissues. Additionally, this compound can modulate gene expression by inhibiting the activation of transcription factors such as nuclear factor-kappa B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation depend on factors such as temperature, pH, and the presence of specific enzymes. Studies have shown that this compound is relatively stable under physiological conditions but can be degraded by chitinases and glycoside hydrolases. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to promote the synthesis of glycosaminoglycans and improve the structural integrity of connective tissues. At high doses, this compound can have toxic effects, including the inhibition of cell proliferation and the induction of apoptosis. These threshold effects highlight the importance of carefully regulating the dosage of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of glycosaminoglycans and chitin. It interacts with enzymes such as chitinases, glycoside hydrolases, and N-acetylglucosaminidases, which facilitate its conversion into N-acetyl-D-glucosamine. This conversion is essential for the synthesis of glycosaminoglycans, which are critical for maintaining the structural integrity of connective tissues. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can be localized to specific compartments or organelles, where it interacts with enzymes and other biomolecules. These interactions are crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, this compound can be localized to the lysosomes, where it interacts with chitinases and glycoside hydrolases to facilitate the degradation of chitin. Additionally, this compound can be localized to the extracellular matrix, where it participates in the synthesis of glycosaminoglycans .

Propiedades

IUPAC Name |

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-QZABAPFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347914 | |

| Record name | 2-Amino-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14257-69-3, 90-77-7, 66-84-2 | |

| Record name | β-D-Glucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14257-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-deoxy-2-Amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014257693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-GLUCOSAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58L064K8RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030091 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | beta-D-Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030091 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)